3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the benzofuran ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-2,3-dihydro-1-benzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include benzofuran-3-carboxylic acids or benzofuran-3-ols.
Reduction: The major product is 3-methyl-2,3-dihydro-1-benzofuran.
Scientific Research Applications
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: It is used in the preparation of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2,3-dihydro-1-benzofuran: Lacks the additional methyl group, leading to different reactivity and applications.
3-(Chloromethyl)-3-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
3-(Hydroxymethyl)-3-methyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group instead of bromomethyl, leading to different reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromomethyl and a methyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
78739-86-3 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methyl-2H-1-benzofuran |
InChI |
InChI=1S/C10H11BrO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
InChI Key |
MKNLENXLMBLUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C21)CBr |
Origin of Product |
United States |
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